4-Hexylbenzoic acid methyl ester
CAS No.: 38409-63-1
Cat. No.: VC14429677
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38409-63-1 |
---|---|
Molecular Formula | C14H20O2 |
Molecular Weight | 220.31 g/mol |
IUPAC Name | methyl 4-hexylbenzoate |
Standard InChI | InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3 |
Standard InChI Key | RTTGTHPEVMEHEK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
4-Hexylbenzoic acid methyl ester, systematically named methyl 4-hexylbenzoate, consists of a benzoic acid backbone substituted with a hexyl group at the para position and a methyl ester group at the carboxylic acid terminus. The hexyl chain () contributes to the compound’s hydrophobic character, while the ester moiety () enhances its reactivity in transesterification and hydrolysis reactions.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 38409-63-1 |
IUPAC Name | Methyl 4-hexylbenzoate |
Molecular Formula | |
Molecular Weight | 220.31 g/mol |
SMILES Notation | CCCCCCC1=CC=C(C=C1)C(=O)OC |
InChIKey | RTTGTHPEVMEHEK-UHFFFAOYSA-N |
The structural conformation of the compound has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic peaks corresponding to the aromatic protons (6.8–7.9 ppm in -NMR) and ester carbonyl stretching (1720–1740 cm in IR).
Synthesis and Manufacturing
Esterification Methodology
The primary synthesis route involves the acid-catalyzed esterification of 4-hexylbenzoic acid with methanol. Concentrated sulfuric acid () or p-toluenesulfonic acid (PTSA) is typically employed to protonate the carboxylic acid, facilitating nucleophilic attack by methanol and subsequent water elimination. The reaction proceeds as follows:
Table 2: Optimization Parameters for Esterification
Parameter | Optimal Condition |
---|---|
Catalyst Concentration | 2–5% (v/v) |
Reaction Temperature | 60–80°C (reflux) |
Reaction Time | 4–6 hours |
Yield | 85–92% |
Recent advancements in catalysis, such as N-doped cobalt nanoparticles, have demonstrated improved efficiency in similar esterification reactions, reducing side products and enhancing reaction rates.
Alternative Synthetic Routes
While esterification remains dominant, palladium-catalyzed coupling reactions have been explored for derivatization. For instance, vinylation of methyl 4-bromo-2-methylbenzoate (a structural analog) using potassium vinylfluoroborate under palladium catalysis highlights potential pathways for functionalizing the aromatic ring .
Physical and Chemical Properties
Technique | Key Observations |
---|---|
-NMR | δ 0.88 (t, 3H, hexyl CH), δ 3.90 (s, 3H, OCH), δ 7.25–8.10 (m, 4H, aromatic) |
IR Spectroscopy | 1725 cm (C=O stretch), 1270 cm (C-O ester) |
Mass Spectrometry | m/z 220.31 (M) |
Reactivity and Stability
The ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-hexylbenzoic acid and methanol. Transesterification with higher alcohols (e.g., ethanol) is feasible via base-catalyzed mechanisms.
Applications in Advanced Materials
Liquid Crystal Technology
The compound’s mesomorphic properties enable its use in nematic and smectic liquid crystal phases, which are critical for display technologies and optical devices. The hexyl chain promotes molecular alignment under electric fields, enhancing electro-optic responsiveness.
Polymer Science
As a plasticizer, 4-hexylbenzoic acid methyl ester improves the flexibility of polyvinyl chloride (PVC) and other thermoplastics by reducing intermolecular forces between polymer chains.
Research Advancements and Innovations
Catalytic Studies
Recent investigations into N-doped cobalt nanoparticles have demonstrated their efficacy in esterification reactions, achieving >90% conversion rates under mild conditions. These catalysts offer sustainability advantages over traditional acid catalysts.
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